N-But-3-en-1-ylidenehydroxylamine
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Overview
Description
(NE)-N-but-3-en-2-ylidenehydroxylamine , is an organic compound with the following structure:
Structure: H2C=C(CH2)2NOH
It features a hydroxylamine functional group (–N–OH) attached to a but-3-en-1-ylidene moiety. This compound exhibits interesting reactivity due to the presence of both a double bond and a nitrogen-oxygen bond.
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to N-But-3-en-1-ylidenehydroxylamine. One common method involves the reaction of but-3-en-2-one oxime with a suitable base. The reaction proceeds as follows:
CH3C(CH2)2C(NOH)=CH2+Base→this compound
b. Industrial Production: Industrial production typically involves large-scale synthesis using optimized conditions. The compound finds applications in various fields, including pharmaceuticals and materials science.
Chemical Reactions Analysis
N-But-3-en-1-ylidenehydroxylamine participates in several reactions:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction of the oxime group yields the corresponding amine.
Substitution: The nitrogen atom can undergo nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products:
- Oxidation: this compound oxide or nitroso derivatives.
- Reduction: N-But-3-en-1-ylideneamine.
Scientific Research Applications
a. Chemistry:
- Used as a versatile building block in organic synthesis.
- Forms stable complexes with transition metals.
- Investigated for its potential as an anti-inflammatory agent.
- Studied in the context of nitric oxide (NO) release.
- Used in the preparation of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with cellular pathways related to NO signaling and oxidative stress.
Comparison with Similar Compounds
N-But-3-en-1-ylidenehydroxylamine stands out due to its unique combination of a double bond and a hydroxylamine group. Similar compounds include other oximes and nitrogen-containing heterocycles.
Properties
CAS No. |
106554-42-1 |
---|---|
Molecular Formula |
C4H7NO |
Molecular Weight |
85.10 g/mol |
IUPAC Name |
N-but-3-enylidenehydroxylamine |
InChI |
InChI=1S/C4H7NO/c1-2-3-4-5-6/h2,4,6H,1,3H2 |
InChI Key |
XVEFVIWIRUDCQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=NO |
Origin of Product |
United States |
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